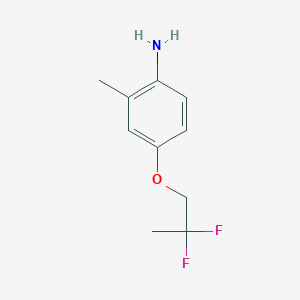

4-(2,2-Difluoropropoxy)-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2-difluoropropoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c1-7-5-8(3-4-9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCKVQZCHRXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(2,2-Difluoropropoxy)-2-methylaniline" CAS number inquiry

Disclaimer: Information regarding the specific chemical "4-(2,2-Difluoropropoxy)-2-methylaniline," including its CAS number, could not be located in publicly available scientific databases. This technical guide will therefore focus on the closely related and well-documented compound, 4-Fluoro-2-methylaniline (CAS: 452-71-1) , which shares a similar core structure and is a key intermediate in various fields of chemical research and development.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 4-Fluoro-2-methylaniline, including its properties, synthesis, and applications.

Core Data Summary

The following table summarizes the key quantitative data for 4-Fluoro-2-methylaniline.

| Property | Value | Reference |

| CAS Number | 452-71-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₈FN | [1][2][3][5] |

| Molecular Weight | 125.14 g/mol | [1][3][5] |

| Melting Point | 14 °C | [2] |

| Boiling Point | 90-92 °C at 16 mmHg | [3][4][6] |

| Density | 1.126 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.537 | [4][6] |

| Flash Point | 88 °C (closed cup) | [6] |

Experimental Protocols

A common and efficient method for the synthesis of 4-Fluoro-2-methylaniline is through the reduction of 5-Fluoro-2-nitrotoluene.

General Procedure for the Synthesis of 4-Fluoro-2-methylaniline from 5-Fluoro-2-nitrotoluene: [1][3][4]

Materials:

-

5-Fluoro-2-nitrotoluene

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Petroleum ether (P.E.)

-

Ethyl acetate (EtOAc)

Instrumentation:

-

Reaction flask

-

Stirrer

-

Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation)

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Protocol:

-

To a solution of 5-fluoro-2-nitrotoluene (2.00 mmol) in methanol (10 mL), add 10% palladium on carbon (21 mg, 0.020 mmol).

-

Stir the reaction mixture at room temperature and bubble hydrogen (H₂) gas through the mixture for 2 hours.

-

Upon completion of the reaction (monitored by TLC or other appropriate methods), remove the solid catalyst by filtration.

-

Wash the solid catalyst with dichloromethane (25 mL).

-

Combine the filtrate and the DCM wash solution and concentrate the combined organic phases under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash column chromatography on silica gel, using a gradient elution from petroleum ether to a 4:1 mixture of petroleum ether and ethyl acetate.

-

This procedure affords 4-fluoro-2-methylaniline as a pink oil.

Applications and Biological Significance

4-Fluoro-2-methylaniline is a versatile fluorinated intermediate with significant applications in the pharmaceutical and agrochemical industries.[7][8][9][10] Its unique structure, featuring both a fluorine atom and a methyl group on the aniline backbone, makes it a valuable building block for the synthesis of complex molecules.[7][10]

In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][10] For instance, it has been used in the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline, a compound with potential biological activity.[3][6][11]

In the agrochemical industry, 4-Fluoro-2-methylaniline is utilized in the creation of advanced herbicides and pesticides.[7][8][10] The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a potential application of 4-Fluoro-2-methylaniline.

References

- 1. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Fluoro-2-methylaniline | CAS#:452-71-1 | Chemsrc [chemsrc.com]

- 3. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]

- 4. 4-Fluoro-2-methylaniline | 452-71-1 [chemicalbook.com]

- 5. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-methylaniline 96 452-71-1 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Fluoro-2-methylaniline [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Physicochemical Properties of 4-(2,2-Difluoropropoxy)-2-methylaniline and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical properties of fluorinated aniline derivatives related to 4-(2,2-Difluoropropoxy)-2-methylaniline . It is important to note that specific experimental data for this compound is limited in publicly accessible databases. Therefore, this document leverages data from structurally similar compounds to provide a predictive overview.

Chemical Identity and Structure

The target molecule, this compound, belongs to the class of substituted anilines, which are key structural motifs in many pharmaceuticals and agrochemicals. Its chemical structure consists of a 2-methylaniline core functionalized with a 2,2-difluoropropoxy group at the 4-position.

Table 1: Chemical Identifiers for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H13F2NO | 201.21 | Not available |

| 3-(2,2-Difluoropropoxy)-4-methylaniline | C10H13F2NO | 201.21 | 2161754-71-6[1] |

| 4-(Difluoromethoxy)-2-methylaniline | C8H9F2NO | 173.16 | 39211-57-9[2][3] |

| 4-Fluoro-2-methylaniline | C7H8FN | 125.14 | 452-71-1[4][5][6][7] |

Physicochemical Properties

Table 2: Physical and Chemical Properties of Related Aniline Derivatives

| Property | 4-Fluoro-2-methylaniline | 4-Methylaniline |

| Melting Point | 14.2 °C[6] | 41-46 °C[8] |

| Boiling Point | 90-92 °C at 16 mmHg[6] | 200 °C[8] |

| Density | 1.126 g/mL at 25 °C[5] | 0.973 g/mL at 25 °C[8] |

| Refractive Index | n20/D 1.537[5] | Not available |

| Solubility | Not available | Slightly soluble in water; soluble in ethanol, ether, and acids[8] |

| Flash Point | 88 °C (closed cup)[5] | 192 °F[8] |

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for this compound could not be located. However, spectral information for related compounds is available and can serve as a reference. For instance, 1H NMR, 13C NMR, IR, and mass spectrometry data are available for 4-(Difluoromethoxy)-2-methylaniline and various other fluorinated anilines through chemical suppliers and databases.[2]

Experimental Protocols: Synthesis

A general synthetic route to substituted anilines often involves the reduction of a corresponding nitroaromatic compound. While a specific protocol for this compound is not published, a representative procedure for a related compound, 4-Fluoro-2-methylaniline, is the reduction of 5-Fluoro-2-nitrotoluene.

General Procedure for the Synthesis of 4-Fluoro-2-methylaniline from 5-Fluoro-2-nitrotoluene: [4][6]

-

Reaction Setup: A solution of 4-fluoro-2-methyl-1-nitrobenzene in methanol is prepared in a reaction vessel.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is stirred at room temperature while hydrogen gas (H2) is bubbled through it for a specified period (e.g., 2 hours).

-

Work-up: Upon reaction completion, the solid catalyst is removed by filtration. The filter cake is washed with a suitable solvent like dichloromethane (DCM).

-

Isolation: The filtrate and washings are combined and concentrated under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of a substituted aniline via nitro reduction.

Signaling Pathways and Biological Activity

There is no available information in the searched literature regarding the signaling pathways or specific biological activities of this compound. Aniline derivatives are a broad class of compounds with diverse biological effects, and specific assays would be required to determine the activity of this particular molecule.

Safety Information

Specific safety data for this compound is not available. However, related aniline compounds are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling any chemical of this class. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of a structurally similar compound.

Disclaimer: The information provided in this guide is intended for research and development purposes only. The properties of this compound may differ from the related compounds presented. All laboratory work should be conducted by trained professionals in a controlled environment.

References

- 1. a2bchem.com [a2bchem.com]

- 2. 4-(DIFLUOROMETHOXY)-2-METHYLANILINE(39211-57-9) 1H NMR spectrum [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Fluoro-2-metyloanilina 96 452-71-1 [sigmaaldrich.com]

- 6. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]

- 7. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

Navigating the Solubility Landscape of 4-(2,2-Difluoropropoxy)-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Solubility Considerations for Aniline Derivatives

Aniline and its derivatives exhibit a wide range of solubilities that are influenced by the nature of their substituents. The presence of a polar amino group can impart some solubility in polar solvents. However, the overall solubility is a balance between the polarity of the functional groups and the nonpolar character of the aromatic ring and other substituents. Generally, aniline derivatives show solubility in a variety of organic solvents. For instance, modified aniline polymers have been shown to be soluble in polar solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), as well as less polar solvents such as chloroform, acetone, and acetonitrile. The specific fluorine and propoxy substitutions on "4-(2,2-Difluoropropoxy)-2-methylaniline" will uniquely influence its polarity and hydrogen bonding capabilities, thus affecting its interaction with different solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for "this compound" has not been published. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting such empirical data in a clear and structured format.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | Alcohol (Polar, Protic) | 25 | Data to be determined | |

| Ethanol | Alcohol (Polar, Protic) | 25 | Data to be determined | |

| Isopropanol | Alcohol (Polar, Protic) | 25 | Data to be determined | |

| Acetone | Ketone (Polar, Aprotic) | 25 | Data to be determined | |

| Acetonitrile | Nitrile (Polar, Aprotic) | 25 | Data to be determined | |

| Ethyl Acetate | Ester (Moderately Polar) | 25 | Data to be determined | |

| Dichloromethane | Halogenated (Nonpolar) | 25 | Data to be determined | |

| Chloroform | Halogenated (Nonpolar) | 25 | Data to be determined | |

| Toluene | Aromatic Hydrocarbon (Nonpolar) | 25 | Data to be determined | |

| Hexane | Aliphatic Hydrocarbon (Nonpolar) | 25 | Data to be determined | |

| Tetrahydrofuran (THF) | Ether (Polar, Aprotic) | 25 | Data to be determined | |

| Dimethylformamide (DMF) | Amide (Polar, Aprotic) | 25 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | 25 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of "this compound" in organic solvents. This protocol is based on the widely accepted "shake-flask" method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the solvents)

2. Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Use these standards to generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against concentration.

3. Experimental Procedure (Shake-Flask Method):

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically compatible filter to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved solute.

-

Perform the experiment in triplicate for each solvent.

4. Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.

Spectroscopic Characterization of 4-(2,2-Difluoropropoxy)-2-methylaniline: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2,2-Difluoropropoxy)-2-methylaniline. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7-6.9 | m | 2H | Ar-H |

| ~ 6.6 | d | 1H | Ar-H |

| ~ 4.1 | t | 2H | O-CH ₂-CF₂ |

| ~ 3.6 | s (br) | 2H | NH ₂ |

| ~ 2.1 | s | 3H | Ar-CH ₃ |

| ~ 1.8 | t | 3H | CF₂-CH ₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C -NH₂ |

| ~ 144 | C -O |

| ~ 128 | Ar-C H |

| ~ 125 (t) | C F₂ |

| ~ 122 | Ar-C -CH₃ |

| ~ 118 | Ar-C H |

| ~ 116 | Ar-C H |

| ~ 65 (t) | O-C H₂ |

| ~ 24 (t) | CF₂-C H₃ |

| ~ 17 | Ar-C H₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -80 to -100 | q | CF ₂ |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600-1620 | Strong | N-H bend (scissoring) |

| 1500-1520 | Strong | C=C stretch (aromatic ring) |

| 1200-1250 | Strong | C-O-C stretch (aryl ether) |

| 1000-1150 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 201 | [M]⁺ (Molecular ion) |

| ~ 122 | [M - CH₂CF₂CH₃]⁺ |

| ~ 106 | [M - OCH₂CF₂CH₃]⁺ |

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for the structural elucidation and purity assessment of a novel compound. Below are generalized experimental protocols for NMR, IR, and MS analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹⁹F NMR: If the instrument is equipped with a fluorine probe, direct acquisition of the ¹⁹F spectrum can be performed. A wider spectral width may be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique.

-

Instrumentation: A variety of mass spectrometers can be used. For initial characterization, a mass spectrometer equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is common. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to include the expected molecular weight of the compound.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

"4-(2,2-Difluoropropoxy)-2-methylaniline" commercial availability and suppliers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Difluoropropoxy)-2-methylaniline is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, potential synthesis strategies, and key technical data for this compound, intended to support research and development activities.

Commercial Availability and Suppliers

This compound is not a widely available, off-the-shelf chemical. It is considered a specialty chemical, likely available through custom synthesis from a limited number of suppliers.

A potential supplier for this compound has been identified:

| Supplier | CAS Number | Compound Name | Notes |

| A2B Chem | 2249449-34-5 | This compound | Availability and pricing should be confirmed directly with the supplier. |

Due to its limited commercial availability, researchers should anticipate the need for custom synthesis, which may involve longer lead times and higher costs compared to readily available reagents.

Physicochemical Properties

| Property | Value (Estimated or from Analogues) | Data Source/Analogue |

| Molecular Formula | C₁₀H₁₃F₂NO | - |

| Molecular Weight | 201.21 g/mol | - |

| Appearance | Likely a solid or oil | Based on similar anilines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Likely soluble in organic solvents like ethanol, methanol, and dichloromethane. | General solubility of anilines |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The handling and safety precautions should be based on the data for structurally related aromatic amines and fluorinated compounds.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong acids.

Potential Hazards (Inferred from Analogous Compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.

Potential Synthesis Pathway

A detailed, experimentally validated protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A likely approach would involve the etherification of a suitably substituted phenol followed by the reduction of a nitro group.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene (Etherification)

-

To a solution of 4-nitro-2-methylphenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a 2,2-difluoropropylating agent, such as 2,2-difluoropropyl tosylate or a similar halide (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound (Nitro Reduction)

-

Dissolve the intermediate, 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene (1.0 eq), in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add a catalyst such as 10% palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Metal-based Reduction: Use a reagent like tin(II) chloride (SnCl₂) in a suitable solvent or iron powder in the presence of an acid like acetic acid or ammonium chloride.

-

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, if using a solid catalyst, filter it off through a pad of celite. If using a metal-based reducing agent, perform an appropriate aqueous workup to remove metal salts (e.g., basify with sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Potential Applications in Drug Development

While no specific applications for this compound have been reported, its structural motifs suggest potential utility in several areas of medicinal chemistry.

Caption: Potential roles of this compound in drug development.

-

As a Synthetic Building Block: The aniline functional group is a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules. It can serve as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other classes of therapeutic agents.

-

Modulation of Physicochemical Properties: The 2,2-difluoropropoxy group can be used to fine-tune the properties of a lead compound. The difluoro group can act as a bioisostere for other functional groups and can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the lipophilicity (logP) and acidity/basicity (pKa) of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a specialized chemical building block with potential applications in drug discovery and development. Its limited commercial availability necessitates a custom synthesis approach. While specific experimental data for this compound is scarce, its properties and reactivity can be reasonably inferred from structurally related molecules. The synthetic pathway proposed in this guide provides a practical starting point for its preparation in a laboratory setting. Researchers and drug development professionals can leverage the unique properties conferred by the difluoropropoxy group to design novel bioactive compounds with potentially improved pharmacological profiles.

The Synthetic Keystone: Unlocking a Vista of Research Applications for 4-(2,2-Difluoropropoxy)-2-methylaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for enhancing the efficacy, metabolic stability, and overall performance of bioactive compounds. The subject of this technical guide, 4-(2,2-Difluoropropoxy)-2-methylaniline , emerges as a promising, yet underexplored, chemical intermediate. While direct research applications of this specific molecule are not yet extensively documented in publicly available literature, its structural motifs—a fluorinated alkoxy group and a reactive aniline moiety—position it as a valuable building block for the synthesis of novel therapeutic agents and crop protection chemicals. This document serves to elucidate the potential research applications of this compound by drawing parallels with analogous fluorinated anilines and outlining hypothetical, yet scientifically grounded, avenues for its utilization.

The Strategic Advantage of Fluorination: A Core Principle

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties. The 2,2-difluoropropoxy group in the target molecule is of particular interest. The geminal difluoro substitution offers a unique combination of electronic effects and metabolic stability. Unlike a trifluoromethyl group, the difluoromethyl group can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation and thereby improving its pharmacokinetic profile.

Potential Research Applications: A World of Possibilities

Based on the established roles of similar fluorinated aniline derivatives in various fields, we can project the following high-potential research applications for this compound:

Pharmaceutical Development

The aniline functional group is a versatile precursor for the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceuticals. The presence of the difluoropropoxy tail can be leveraged to create new chemical entities with improved drug-like properties.

-

Kinase Inhibitors: Many kinase inhibitors feature an aniline or anilino-pyrimidine core. This compound could be employed in the synthesis of novel inhibitors targeting kinases implicated in oncology, inflammation, and autoimmune diseases. The fluorinated moiety could confer enhanced selectivity and potency.

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The subject aniline could serve as a starting material for the synthesis of new ligands for GPCRs involved in neurological and metabolic disorders.

-

Antiviral and Antibacterial Agents: The synthesis of novel nucleoside and non-nucleoside reverse transcriptase inhibitors or new classes of antibiotics could be explored, with the difluoropropoxy group potentially improving cell permeability and metabolic stability.

Agrochemical Synthesis

Fluorinated compounds are extensively used in the agrochemical industry to develop potent and selective herbicides, fungicides, and insecticides.

-

Herbicides: The aniline moiety can be a precursor to various herbicidal scaffolds, such as ureas, sulfonylureas, and dinitroanilines. The unique electronic properties of the difluoropropoxy group could lead to the development of herbicides with novel modes of action or improved crop safety profiles.

-

Fungicides: Many modern fungicides are based on complex heterocyclic systems. This compound provides a valuable starting point for the synthesis of new fungicidal agents, potentially targeting fungal enzymes or structural components. The enhanced stability of the fluorinated group could translate to longer-lasting disease control in the field.

-

Insecticides: The development of new insecticides with improved safety profiles for non-target organisms is a critical area of research. The subject aniline could be used to synthesize novel insecticidal compounds that are more biodegradable or have a more targeted mode of action.

Synthetic Utility: A Versatile Chemical Handle

The primary amine of this compound is a nucleophilic center that can participate in a wide range of chemical transformations, making it a highly versatile intermediate for building molecular complexity.

Table 1: Key Synthetic Transformations of Anilines

| Reaction Type | Reagents and Conditions | Product Class | Potential Applications |

| Amide Formation | Acyl chlorides, carboxylic acids (with coupling agents) | Amides | Precursors to various bioactive molecules, polymers |

| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | Diazonium Salts | Intermediates for Sandmeyer and related reactions to introduce a wide range of functional groups |

| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amines | Synthesis of diverse bioactive scaffolds |

| Buchwald-Hartwig Amination | Aryl halides, Pd or Cu catalyst, base | Di- or Tri-arylamines | Synthesis of complex aromatic systems, materials science |

| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | Quinolines | Core structures in many pharmaceuticals |

| Fischer Indole Synthesis | Ketone or aldehyde, acid catalyst | Indoles | Precursors to numerous natural products and drugs |

Hypothetical Experimental Workflows

Given the absence of specific experimental data for the subject compound, the following generalized workflows are proposed for its potential application in a drug discovery context.

General Workflow for Synthesis and Screening of Novel Kinase Inhibitors

Caption: Synthetic and screening workflow for kinase inhibitors.

Logical Pathway for Agrochemical Development

Caption: Development pipeline for novel herbicides.

Conclusion and Future Outlook

While "this compound" is currently positioned as a chemical intermediate with underexplored potential, its structural features strongly advocate for its utility in the discovery and development of novel bioactive compounds. The strategic placement of the difluoropropoxy group offers a compelling avenue for researchers to fine-tune the properties of new pharmaceuticals and agrochemicals. The synthetic versatility of the aniline moiety provides a robust platform for the construction of diverse and complex molecular architectures. It is anticipated that as this building block becomes more readily accessible, its application in innovative research programs will expand, leading to the development of next-generation drugs and crop protection agents. Further investigation into the reactivity and synthetic applications of this compound is highly encouraged to unlock its full potential.

Navigating the Synthesis and Utility of Novel Fluorinated Aniline Intermediates in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] Fluorinated aniline derivatives, in particular, serve as versatile building blocks in the synthesis of a wide array of bioactive molecules.[4][5] This guide focuses on the role of "4-(2,2-Difluoropropoxy)-2-methylaniline" as a chemical intermediate. However, a comprehensive search of the scientific literature and chemical databases reveals a lack of specific information, experimental protocols, or documented applications for this particular compound. Its absence from these resources suggests it may be a novel or theoretical structure.

This whitepaper will, therefore, address this information gap by first proposing a plausible synthetic pathway for the target molecule, "this compound." Subsequently, it will provide a detailed technical guide on a closely related and documented analogue, 4-(2,2-difluoroethoxy)-2-methylaniline , to serve as a practical reference for researchers working with similar fluorinated intermediates.

Part 1: Hypothetical Synthesis of this compound

While no specific synthesis for this compound is documented, a logical synthetic route can be devised based on established organic chemistry principles for the formation of diaryl ethers and the reduction of nitroarenes. A plausible pathway would involve the Williamson ether synthesis followed by the reduction of a nitro group.

Figure 1: A proposed two-step synthetic pathway for this compound.

Part 2: A Technical Guide to 4-(2,2-Difluoroethoxy)-2-methylaniline

As a close structural analogue to the requested compound, 4-(2,2-difluoroethoxy)-2-methylaniline (PubChem CID: 19576811) provides a valuable case study.[6] This section details its properties, a plausible synthesis protocol, and its potential applications as a chemical intermediate in drug development.

Physicochemical Properties

The introduction of the 2,2-difluoroethoxy group can significantly alter the properties of the aniline scaffold, influencing its lipophilicity, metabolic stability, and ability to form hydrogen bonds.[7][8] A summary of the predicted and known properties of 4-(2,2-difluoroethoxy)-2-methylaniline is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁F₂NO | PubChem[6] |

| Molecular Weight | 187.19 g/mol | PubChem[6] |

| XLogP3 | 2.1 | PubChem[6] |

| Monoisotopic Mass | 187.08087 Da | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[6] |

Experimental Protocol: Synthesis of 4-(2,2-Difluoroethoxy)-2-methylaniline

The following is a detailed, hypothetical experimental protocol for the synthesis of 4-(2,2-difluoroethoxy)-2-methylaniline, based on common organic synthesis methodologies.

Step 1: Nitration of o-cresol

-

Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Procedure:

-

To a solution of o-cresol (10.8 g, 0.1 mol) in glacial acetic acid (50 mL), cool the flask to 0-5 °C in an ice bath.

-

Slowly add a mixture of nitric acid (6.3 g, 0.1 mol) and sulfuric acid (9.8 g, 0.1 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 200 mL of ice-water. The solid precipitate, 2-methyl-4-nitrophenol, is collected by filtration, washed with cold water, and dried.

-

Step 2: Williamson Ether Synthesis to form 1-(2,2-Difluoroethoxy)-2-methyl-4-nitrobenzene

-

Apparatus: A 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

-

Procedure:

-

To a solution of 2-methyl-4-nitrophenol (15.3 g, 0.1 mol) in dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Add 2-bromo-1,1-difluoroethane (14.5 g, 0.1 mol) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Step 3: Reduction of the Nitro Group to form 4-(2,2-Difluoroethoxy)-2-methylaniline

-

Apparatus: A hydrogenation vessel (e.g., Parr hydrogenator).

-

Procedure:

-

Dissolve the product from Step 2 (0.1 mol) in ethanol (150 mL).

-

Add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-(2,2-difluoroethoxy)-2-methylaniline. The product can be further purified by distillation under reduced pressure or recrystallization.

-

Figure 2: Experimental workflow for the synthesis of 4-(2,2-Difluoroethoxy)-2-methylaniline.

Role as a Chemical Intermediate in Drug Development

Fluorinated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The presence of the difluoroethoxy group in 4-(2,2-difluoroethoxy)-2-methylaniline offers several potential advantages in drug design:

-

Modulation of Lipophilicity: The difluoromethyl group is less lipophilic than the more commonly used trifluoromethyl group, which can provide a better balance of solubility and membrane permeability.[7]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethoxy group resistant to oxidative metabolism at that position. This can lead to an improved pharmacokinetic profile and a longer drug half-life.[1][8]

-

Hydrogen Bond Donor Capability: The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming additional interactions with a biological target that are not possible with a trifluoromethyl group.[7]

-

Bioisosteric Replacement: The difluoroethoxy group can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to a target.[7]

This intermediate can be utilized in various chemical reactions to construct more complex molecules. For instance, the aniline functional group can undergo diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, or be used in coupling reactions to form new carbon-nitrogen or carbon-carbon bonds, all of which are fundamental transformations in the synthesis of potential drug candidates.

While "this compound" remains a novel, undocumented compound, its structural motifs are highly relevant to modern drug discovery. By examining its close analogue, "4-(2,2-difluoroethoxy)-2-methylaniline," we can appreciate the potential of such fluorinated intermediates. The strategic introduction of the difluoroalkoxy group offers a nuanced approach to optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. The proposed synthetic routes and the discussion of the potential applications of these molecules provide a solid foundation for researchers and scientists working at the forefront of pharmaceutical development to explore this promising chemical space. The continued development of synthetic methodologies for accessing novel fluorinated building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 5. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 6. PubChemLite - 4-(2,2-difluoroethoxy)-2-methylaniline (C9H11F2NO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN100396661C - Preparation of fluorinated aniline - Google Patents [patents.google.com]

- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 11. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(2,2-Difluoropropoxy)-2-methylaniline and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,2-difluoropropoxy)-2-methylaniline, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule, this paper extrapolates data from its close structural analogs to provide insights into its synthesis, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis and characterization are proposed based on established methodologies for similar compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and industrial potential of this and related molecules.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The title compound, this compound, combines the structural features of a substituted aniline with a difluorinated alkoxy moiety, making it a molecule of significant interest for drug discovery and development. This guide will explore the synthesis, properties, and potential applications of this compound, drawing comparisons with its structural analogs.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Structural Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Boiling Point (°C) |

| This compound (Predicted) | C₁₀H₁₃F₂NO | ~201.21 | ~2.5-3.0 | Not available |

| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | 1.33 | 247-249 |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.15 | 188 |

| 4-(2,2-Difluoroethoxy)-2-methylaniline | C₉H₁₁F₂NO | 187.19 | 2.1 | Not available |

Data for analogs sourced from PubChem and other chemical databases.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, with the key transformations being the formation of the ether linkage and the introduction of the amino group. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A logical synthetic approach involves the etherification of a substituted phenol followed by the reduction of a nitro group to an amine. The Williamson ether synthesis is a well-established method for forming the ether bond.[4]

Experimental Protocol: Synthesis of 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

-

Step 1: Deprotonation of 2-Methyl-4-nitrophenol. To a solution of 2-methyl-4-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

-

Step 2: Williamson Ether Synthesis. To the solution of sodium 2-methyl-4-nitrophenoxide, add 1-bromo-2,2-difluoropropane (1.2 eq). Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.

Experimental Protocol: Reduction of the Nitro Group

-

Step 1: Reduction. Dissolve the 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water. Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq). Heat the mixture to reflux and stir vigorously. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[5]

-

Step 2: Work-up and Purification. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a suitable base (e.g., sodium bicarbonate) and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude aniline by column chromatography or distillation to yield this compound.

Structural Analogs and Potential Biological Activity

Aniline derivatives are known to exhibit a wide range of biological activities. The introduction of specific substituents can modulate their pharmacological profiles.

Table 2: Biological Activities of Structurally Related Anilines

| Compound/Class | Biological Activity | Reference |

| Anilino Pyrimidines | Potent antimicrotubule agents with anticancer activity. | [1] |

| Anilino Pyrimidine Linked Pyrrolobenzodiazepines | Anticancer activity through apoptosis induction. | [6] |

| Salicylanilide-Based Peptidomimetics | Antimicrobial and anticancer activities. | [7] |

| 2-Substituted Aniline Pyrimidine Derivatives | Dual Mer/c-Met kinase inhibitors for tumor treatment. | [8] |

The structural similarity of this compound to these biologically active compounds suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases. The difluoropropoxy group may enhance the compound's metabolic stability and cell permeability, potentially leading to improved pharmacokinetic properties.

Potential Signaling Pathway Involvement

Given the prevalence of aniline derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could target signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR or VEGFR pathways.

Characterization and Analytical Methods

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for elucidating the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H stretches of the amine and C-O-C stretch of the ether.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be used to assess the purity of the final compound. LC-MS/MS is a particularly powerful technique for the sensitive detection and quantification of aromatic amines.[7][9]

General Analytical Workflow

References

- 1. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

Methodological & Application

Synthesis protocol for "4-(2,2-Difluoropropoxy)-2-methylaniline"

For research, scientific, and drug development applications.

This document outlines a detailed protocol for the synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline, a valuable intermediate for pharmaceutical and materials science research. The synthesis is a multi-step process commencing with the preparation of a key alkylating agent, followed by a Williamson ether synthesis, and concluding with the reduction of a nitro intermediate.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

-

Preparation of the Alkylating Agent: Synthesis of 2,2-difluoropropyl p-toluenesulfonate from 2,2-difluoro-1-propanol.

-

Williamson Ether Synthesis: Reaction of 2-methyl-4-nitrophenol with the prepared 2,2-difluoropropyl p-toluenesulfonate to form 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.

II. Experimental Protocols

Step 1: Synthesis of 2,2-Difluoropropyl p-toluenesulfonate

This procedure details the preparation of the key alkylating agent. A similar procedure for a related compound has been reported.[1]

Materials:

-

2,2-Difluoro-1-propanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,2-difluoro-1-propanol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2,2-difluoropropyl p-toluenesulfonate.

Step 2: Synthesis of 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

This step employs a Williamson ether synthesis to couple the alkylating agent with 2-methyl-4-nitrophenol.

Materials:

-

2-Methyl-4-nitrophenol

-

2,2-Difluoropropyl p-toluenesulfonate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of 2-methyl-4-nitrophenol (1.0 eq) in dimethylformamide, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2,2-difluoropropyl p-toluenesulfonate (1.2 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine.

Materials:

-

4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

In a round-bottom flask, suspend 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure if necessary.

III. Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2,2-Difluoro-1-propanol | 2,2-Difluoropropyl p-toluenesulfonate | TsCl, Pyridine | DCM | 0 to RT | 12-16 | ~80 | >95 |

| 2 | 2-Methyl-4-nitrophenol | 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene | K₂CO₃ | DMF | 80 | 8-12 | ~75 | >95 |

| 3 | 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene | This compound | Fe, NH₄Cl | EtOH/H₂O | Reflux | 2-4 | ~90 | >98 |

Note: Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.

IV. Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

-

Pyridine is a flammable and toxic liquid. Dichloromethane is a volatile and potentially carcinogenic solvent. Dimethylformamide is a skin and respiratory irritant. Handle these solvents with appropriate caution.

-

Reactions involving iron powder can be exothermic.

-

Hydrogen gas may be evolved during the reduction step; ensure adequate ventilation.

References

Application Notes and Protocols for the Purification of 4-(2,2-Difluoropropoxy)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the novel compound 4-(2,2-difluoropropoxy)-2-methylaniline. Due to the limited availability of specific literature for this molecule, the following protocols are based on established chemical principles and common practices for the purification of structurally related aniline derivatives. The proposed methods include liquid-liquid extraction, column chromatography, and potential crystallization or distillation techniques.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for purification is outlined below.

Application Notes and Protocols: 4-(2,2-Difluoropropoxy)-2-methylaniline in Medicinal Chemistry Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

4-(2,2-Difluoropropoxy)-2-methylaniline is a valuable fluorinated building block for the synthesis of compound libraries in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. The 2,2-difluoropropoxy moiety, in particular, offers a unique combination of steric and electronic features that can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Use in Library Synthesis

Aniline derivatives are privileged scaffolds in drug discovery, appearing in numerous approved drugs, particularly as precursors to kinase inhibitors, GPCR modulators, and other targeted therapies. The specific functional groups of this compound offer several advantages for library development:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The gem-difluoro group on the propyl chain can block common sites of oxidative metabolism (e.g., benzylic or allylic positions), thereby increasing the metabolic stability and half-life of drug candidates.

-

Lipophilicity and Solubility: Fluorine substitution can modulate a molecule's lipophilicity (logP). The difluoropropoxy group provides a moderate increase in lipophilicity, which can enhance membrane permeability and cell penetration. This effect is often more subtle and tunable compared to more heavily fluorinated groups like trifluoromethyl.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the aniline nitrogen. This modification can alter the ionization state of the molecule at physiological pH, which is critical for target binding, solubility, and off-target activity.

-

Conformational Control: The difluoropropoxy group can introduce specific conformational preferences through steric interactions or dipole effects, potentially locking the molecule into a bioactive conformation for improved target engagement.

-

Synthetic Handle: The primary amine of the aniline serves as a versatile synthetic handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, reductive amination, and participation in various cross-coupling reactions to build molecular diversity.

Potential Therapeutic Applications

Libraries derived from this compound are well-suited for screening against various therapeutic targets. Given the prevalence of the aniline scaffold in approved drugs, potential applications include:

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket.

-

GPCR Ligands: As antagonists or agonists for G-protein coupled receptors.

-

Ion Channel Modulators: Targeting voltage-gated or ligand-gated ion channels.

-

Antiviral and Antibacterial Agents: The scaffold can be elaborated to target essential enzymes or structural proteins in pathogens.

Experimental Protocols

A reliable two-step synthetic sequence has been established to produce this compound from commercially available starting materials. The overall workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene

This step involves the etherification of 2-methyl-4-nitrophenol with a suitable 2,2-difluoropropylating agent via a Williamson ether synthesis. 2-Bromo-2,2-difluoropropane is used as the alkylating agent, which can be prepared from commercially available 2,2-difluoropropanol.

Protocol:

-

To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.

-

Stir the resulting suspension at room temperature for 30 minutes to form the phenoxide salt.

-

Add 1-bromo-2,2-difluoropropane (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene as a solid.

Step 2: Synthesis of this compound

This step achieves the reduction of the nitro group to the corresponding aniline using iron powder in the presence of ammonium chloride.

Protocol:

-

To a mixture of 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene (1.0 eq.) in ethanol and water (4:1 v/v, 0.2 M) in a round-bottom flask, add ammonium chloride (NH₄Cl, 4.0 eq.).

-

Heat the mixture to 70 °C and add iron powder (Fe, 5.0 eq.) portion-wise over 15 minutes.

-

Stir the reaction vigorously at 80-85 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

-

Wash the Celite® pad thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as an oil or low-melting solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for Step 1

| Parameter | Value |

| Starting Material | 2-Methyl-4-nitrophenol |

| Reagent 1 | Potassium Carbonate (K₂CO₃) |

| Reagent 2 | 1-Bromo-2,2-difluoropropane |

| Solvent | Anhydrous DMF |

| Temperature | 80 °C |

| Reaction Time | 14 hours |

| Workup | Aqueous quench, Ethyl Acetate extraction |

| Purification | Flash Chromatography |

Table 2: Results for Synthesis of 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene (Step 1)

| Metric | Result |

| Yield | 85% |

| Purity (LC-MS) | >98% |

| Appearance | Pale yellow solid |

| ¹H NMR | Consistent with structure |

| MS (ESI+) m/z | Calculated: 231.07; Found: 232.1 [M+H]⁺ |

Table 3: Reagents and Conditions for Step 2

| Parameter | Value |

| Starting Material | 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene |

| Reagent 1 | Iron Powder (Fe) |

| Reagent 2 | Ammonium Chloride (NH₄Cl) |

| Solvent | Ethanol / Water (4:1) |

| Temperature | 85 °C |

| Reaction Time | 3 hours |

| Workup | Filtration through Celite®, Ethyl Acetate extraction |

| Purification | Flash Chromatography |

Table 4: Results for Synthesis of this compound (Step 2)

| Metric | Result |

| Yield | 92% |

| Purity (LC-MS) | >99% |

| Appearance | Light brown oil |

| ¹H NMR | Consistent with structure |

| MS (ESI+) m/z | Calculated: 201.10; Found: 202.1 [M+H]⁺ |

Visualization of Application in a Signaling Pathway

A library of compounds synthesized from this compound could be screened for activity against protein kinases, which are critical nodes in cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a generic kinase signaling cascade that could be targeted.

Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.

Application Notes and Protocols: 4-(2,2-Difluoropropoxy)-2-methylaniline as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-(2,2-Difluoropropoxy)-2-methylaniline as a key intermediate in the synthesis of next-generation agrochemicals. The unique combination of the difluoropropoxy and methylaniline moieties offers a scaffold for the development of potent and selective fungicides. This document outlines hypothetical synthetic pathways to two major classes of fungicides, quinolines and carboxamides, and provides detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Potential of Fluorinated Anilines in Agrochemicals

Fluorine-containing molecules play a crucial role in modern agrochemical discovery, often enhancing metabolic stability, binding affinity, and overall efficacy of the active ingredients. The title compound, this compound, is a promising, albeit not widely commercialized, building block. Its structural features suggest its utility in the synthesis of fungicides targeting critical fungal pathogens. This document explores its application in the development of quinoline-based fungicides, particularly for rice blast, and in the creation of succinate dehydrogenase inhibitor (SDHI) carboxamide fungicides.

Hypothetical Application I: Synthesis of Quinoline-Based Fungicides

Substituted quinolines are a known class of fungicides effective against various plant pathogens, including Magnaporthe oryzae, the causal agent of rice blast. The this compound can serve as a key precursor in a modified Combes quinoline synthesis.

Proposed Synthetic Pathway

A plausible synthetic route to a novel quinoline fungicide derived from this compound is outlined below. This pathway involves the initial synthesis of the aniline building block, followed by its condensation with a β-diketone and subsequent cyclization.

Application Notes and Protocols: Derivatization of 4-(2,2-Difluoropropoxy)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-(2,2-Difluoropropoxy)-2-methylaniline , a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The presence of the difluoropropoxy group can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules. The following protocols for N-acylation, diazotization, and sulfenylation are presented as model procedures and may require optimization for specific research applications.

N-Acylation of this compound

N-acylation is a fundamental transformation that can be used to introduce a variety of functional groups to the amino moiety of this compound. This can serve to protect the amine, alter its electronic properties, or act as a handle for further functionalization.

Experimental Protocol: N-Acetylation

This protocol describes the synthesis of N-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamide.

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.05 eq) or acetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamide.

Quantitative Data (Expected):

| Reactant | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | N-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamide | Acetic anhydride, Triethylamine | DCM | 2-4 | 0 to RT | 85-95 |

| This compound | N-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamide | Acetyl chloride, Triethylamine | DCM | 2-4 | 0 to RT | 85-95 |

Note: Yields are estimated based on similar reactions with substituted anilines and may vary.

Workflow for N-Acetylation:

Caption: Workflow for the N-acetylation of this compound.

Diazotization of this compound

Diazotization of the primary amino group of this compound yields a highly versatile diazonium salt intermediate. This intermediate can undergo a variety of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functionalities onto the aromatic ring.

Experimental Protocol: Preparation of 4-(2,2-Difluoropropoxy)-2-methylbenzenediazonium Chloride Solution

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

-

Standard laboratory glassware

Procedure:

-

In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C. The solid aniline derivative will dissolve as the diazonium salt is formed.

-

Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete.

-

The resulting clear solution of 4-(2,2-Difluoropropoxy)-2-methylbenzenediazonium chloride is used immediately in subsequent reactions. Caution: Diazonium salts can be explosive when isolated and should be kept in a cold solution.

Quantitative Data (Expected):

| Reactant | Product | Reagents | Solvent | Time (min) | Temp (°C) | Yield |

| This compound | 4-(2,2-Difluoropropoxy)-2-methylbenzenediazonium chloride | NaNO₂, HCl | Water | 30-45 | 0-5 | Used in situ |

Reaction Pathway for Diazotization:

Caption: General reaction pathway for the diazotization of this compound.

Sulfenylation of this compound

Sulfenylation introduces a sulfur-containing moiety to the aniline nitrogen, which can be a precursor for various sulfur-based functional groups or can modulate the biological activity of the parent molecule. This protocol describes the synthesis of an N-trifluoroacetyl sulfilimine derivative.